1-[(4-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylmethanesulfonyl chloride, which is obtained by reacting 4-fluorotoluene with chlorosulfonic acid.
Formation of Piperidine Derivative: The piperidine ring is introduced by reacting the sulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methanesulfonyl group contributes to its stability and reactivity . The compound may modulate signaling pathways and biochemical processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide can be compared with other similar compounds:
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide: This compound has a naphthyl group instead of a pentyl group, which may alter its binding properties and biological activity.
1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide: The presence of a furan ring and a sulfanyl group introduces additional functional groups that can participate in different chemical reactions.
Properties
Molecular Formula |
C18H27FN2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27FN2O3S/c1-2-3-4-11-20-18(22)16-9-12-21(13-10-16)25(23,24)14-15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3,(H,20,22) |
InChI Key |
CQSQWBJSZHJJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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